13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of ethyl groups through alkylation reactions. The hydroxyl groups are usually introduced via oxidation reactions using reagents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming alkanes.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, nucleophiles like sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- 17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Uniqueness
13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is unique due to its specific arrangement of ethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3 |
InChI Key |
KQIPRUISTDIUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O |
Origin of Product |
United States |
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